4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Synthesis of Condensed Pyrazoles
One application involves the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds can undergo cyclization to form different condensed pyrazoles, which are valuable in the synthesis of complex organic molecules (Arbačiauskienė et al., 2011).
Trifluoromethylated Pyrazolines
Another study explored the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to yield various trifluoromethylated pyrazolines. This investigation provides insights into the reactivity of trifluoroethyl-substituted compounds with hydrazines, which is relevant for synthesizing fluorinated organic molecules (Pavlik et al., 2002).
Fluorescent Molecules and Monocotyledonous Inhibitors
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized and used to create trifluoromethylated pyrazolo[1,5-a]pyrimidine, found to be a novel fluorescent molecule. Additionally, derivatives of this compound showed potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, representing a new class of chemical entities for agricultural applications (Wu et al., 2006).
Eco-friendly Synthesis Methods
Research into eco-friendly synthesis methods for pyrazoles has led to solvent-free protocols for preparing 4,5-dihydro-5-(trifluoromethyl)-1H-pyrazoles, emphasizing the importance of green chemistry principles in the development of synthetic routes for organic compounds (Buriol et al., 2011).
Nematocidal and Fungicidal Activities
Studies on pyrazole carboxamide derivatives have found that while some exhibit weak fungicidal activity, others show promising nematocidal activity against Meloidogyne incognita, highlighting the potential of fluorine-containing pyrazole carboxamides in developing new agrochemicals (Zhao et al., 2017).
Domino Cyclization and Trifluoromethylation
The copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles through a domino sequence of cyclization, trifluoromethylation, and detosylation is a notable application, demonstrating the efficiency of using readily accessible α,β-alkynic tosylhydrazones for synthesizing functionalized pyrazoles (Wang et al., 2017).
Properties
IUPAC Name |
4-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2/c1-2-6-3-11-12(4-6)5-7(8,9)10/h1,3-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNORMRGEMSZEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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